molecular formula C13H21N3O2 B14393810 N'-[4-(Diethylamino)phenyl]-N-methoxy-N-methylurea CAS No. 88132-22-3

N'-[4-(Diethylamino)phenyl]-N-methoxy-N-methylurea

Cat. No.: B14393810
CAS No.: 88132-22-3
M. Wt: 251.32 g/mol
InChI Key: NQZYJRVUVWIJFR-UHFFFAOYSA-N
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Description

N’-[4-(Diethylamino)phenyl]-N-methoxy-N-methylurea is an organic compound with a complex structure that includes a diethylamino group attached to a phenyl ring, a methoxy group, and a methylurea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[4-(Diethylamino)phenyl]-N-methoxy-N-methylurea typically involves multiple steps. One common method starts with the reaction of 4-(diethylamino)aniline with methyl isocyanate under controlled conditions to form the desired urea derivative. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the temperature maintained at around 0-5°C to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed.

Chemical Reactions Analysis

Types of Reactions

N’-[4-(Diethylamino)phenyl]-N-methoxy-N-methylurea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy or diethylamino groups can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles such as halides, amines, and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N’-[4-(Diethylamino)phenyl]-N-methoxy-N-methylurea has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N’-[4-(Diethylamino)phenyl]-N-methoxy-N-methylurea involves its interaction with specific molecular targets. The diethylamino group can interact with biological receptors, while the methoxy and methylurea moieties may influence the compound’s binding affinity and selectivity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-[4-(Diethylamino)phenyl]-N’-phenylurea: Similar structure but with a phenyl group instead of a methoxy group.

    N-[4-(Diethylamino)phenyl]-N’-methylurea: Lacks the methoxy group, leading to different chemical properties and reactivity.

Uniqueness

N’-[4-(Diethylamino)phenyl]-N-methoxy-N-methylurea is unique due to the presence of both methoxy and diethylamino groups, which confer specific chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use.

Properties

CAS No.

88132-22-3

Molecular Formula

C13H21N3O2

Molecular Weight

251.32 g/mol

IUPAC Name

3-[4-(diethylamino)phenyl]-1-methoxy-1-methylurea

InChI

InChI=1S/C13H21N3O2/c1-5-16(6-2)12-9-7-11(8-10-12)14-13(17)15(3)18-4/h7-10H,5-6H2,1-4H3,(H,14,17)

InChI Key

NQZYJRVUVWIJFR-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)NC(=O)N(C)OC

Origin of Product

United States

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